5-Iodo-A-85380 is a chemical compound classified as a selective agonist for nicotinic acetylcholine receptors, particularly targeting the α4β2 subtype. This compound is structurally related to A-85380, a known nicotinic receptor ligand, with the addition of an iodine atom at the 5-position of its pyridine ring. The compound has gained attention in pharmacological research due to its potential therapeutic applications in treating neurological disorders and its utility as a radioligand in imaging studies.
5-Iodo-A-85380 is derived from A-85380, which was initially synthesized for its high affinity for nicotinic acetylcholine receptors. The introduction of iodine enhances its binding properties and makes it suitable for radiolabeling, facilitating in vivo imaging studies using techniques such as single-photon emission computed tomography (SPECT) . This compound is classified under the category of nicotinic receptor agonists and is particularly noted for its selectivity towards β2-containing nicotinic receptors .
The synthesis of 5-Iodo-A-85380 typically involves the iodination of A-85380 or its precursors. One prominent method includes the use of iodide reagents under specific conditions to ensure high yields and purity. For instance, the use of trimethylsilyl iodide has been reported as an effective deblocking agent during the synthesis process .
The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification, ensuring that the final product is free from impurities that could interfere with subsequent biological assays or imaging studies . The reaction conditions are carefully controlled to optimize yield and selectivity.
5-Iodo-A-85380 features a pyridine ring substituted with a 2-azetidinylmethoxy group at one position and an iodine atom at the 5-position. This structural modification significantly influences its pharmacological properties.
The molecular formula for 5-Iodo-A-85380 is C_10H_12I_N_2O, with a molecular weight of approximately 292.12 g/mol. The presence of iodine enhances its lipophilicity, which can affect its distribution and binding characteristics within biological systems .
The chemical behavior of 5-Iodo-A-85380 can be characterized by its interactions with nicotinic acetylcholine receptors, where it acts as an agonist. This interaction can lead to various downstream signaling pathways associated with neurotransmission.
In laboratory settings, 5-Iodo-A-85380 has been subjected to various assays to evaluate its binding affinity and efficacy at nicotinic receptors. These studies often involve competitive binding assays using radiolabeled versions of the compound .
5-Iodo-A-85380 exerts its effects by binding to nicotinic acetylcholine receptors, leading to receptor activation. Upon binding, it induces conformational changes in the receptor that facilitate ion channel opening, resulting in increased ion permeability and neuronal excitability.
Pharmacological studies indicate that 5-Iodo-A-85380 acts as a full agonist at certain receptor subtypes, demonstrating differential efficacy depending on the receptor stoichiometry present . This property makes it a valuable tool for studying receptor function and neurotransmission.
5-Iodo-A-85380 is typically presented as a solid compound at room temperature, with solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its melting point and boiling point have not been extensively documented but are expected to align with similar compounds in its class.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes interactions typical of iodinated compounds, such as susceptibility to reduction or substitution reactions .
5-Iodo-A-85380 has significant applications in both basic and clinical research:
5-Iodo-A-85380 (5IA, chemical name: 3-((2S)-2-Azetidinylmethoxy)-5-iodopyridine dihydrochloride hydrate) is a halogenated derivative of the parent compound A-85380, modified by iodine substitution at the 5-position of the pyridine ring. This strategic iodination preserves the critical (S)-stereochemistry at the azetidine ring, essential for high-affinity binding to β2-containing nicotinic acetylcholine receptors (nAChRs) [1] [6]. The molecular formula is C₉H₁₁IN₂O·2HCl·xH₂O (molecular weight: 363.03 anhydrous), with an InChI Key of RKVRGRXOYDTUEY-QMMMGPOBSA-N
[6] [8]. The compound’s structure features a protonatable azetidine nitrogen (pKa ~8.5) and a rigid ether linkage between the azetidine and iodopyridine moieties, optimizing its fit into the orthosteric site of α4β2 nAChRs [9].
Synthesis typically employs a Mitsunobu reaction between N-Boc-protected (2S)-azetidinemethanol and 3-hydroxy-5-iodopyridine, followed by acidic deprotection to yield the dihydrochloride salt [9]. Modifications such as replacing iodine with bromine or altering the azetidine ring’s alkyl groups reduce affinity, confirming iodine’s role in enhancing hydrophobic interactions within the receptor’s binding pocket [1] [9].
5IA’s high affinity and selectivity make it ideal for radiolabeling with iodine-123 or iodine-125 for single-photon emission computed tomography (SPECT). Radiolabeling involves electrophilic iododestannylation of a trialkyltin precursor using sodium [¹²³I]iodide or [¹²⁵I]iodide and an oxidizing agent (e.g., chloramine-T). This process achieves specific activities >2,000 Ci/mmol and radiochemical purities >98% [5] [7]. The radiotracer [¹²³I]5IA rapidly crosses the blood-brain barrier in primates, with uptake patterns mirroring α4β2 nAChR density (thalamus > cortex > cerebellum) [7]. Specificity is confirmed via >75% uptake blockade by cytisine (a competitive nAChR antagonist) [7] [10].
Table 1: Radiolabeled Derivatives of 5-Iodo-A-85380
Isotope | Specific Activity (Ci/mmol) | Application | Key Findings |
---|---|---|---|
Iodine-125 | 1,550–2,200 | In vitro autoradiography | Kd = 10–12 pM for rat/human α4β2 nAChRs |
Iodine-123 | >8,500 | SPECT imaging | Thalamic uptake blocked by cytisine in baboons |
5IA dihydrochloride hydrate exhibits high solubility in water (22 mg/mL) and moderate solubility in polar organic solvents like ethanol and DMSO [6]. The solid form is hygroscopic, requiring storage in desiccated conditions at 2–8°C or –20°C for long-term stability. Solutions are stable for >3 months when frozen (–20°C) and protected from light, but repeated freeze-thaw cycles accelerate decomposition [1] [6]. In aqueous buffers (pH 7.4), the compound remains stable for 24 hours at 25°C but degrades under prolonged UV exposure due to C–I bond cleavage [6].
5IA exhibits picomolar affinity for α4β2 nAChRs, with near-identical binding in human (Kd = 12 pM) and rat (Kd = 10 pM) brain tissues [2] [5]. Its selectivity for α4β2 over other subtypes is exceptional:
Functional assays reveal differential efficacy at α4β2 stoichiometries:
Table 2: Binding Affinity and Functional Selectivity of 5-Iodo-A-85380
nAChR Subtype | Kd or EC50 | Species | Selectivity Ratio (vs. α4β2) |
---|---|---|---|
α4β2 | 10–12 pM (Kd) | Rat/Human | 1 |
α6β2 | 12.7 nM (EC50) | Rat | ~1,270 |
α3β4 | ~10,000 nM (EC50) | Rat | ~1,000,000 |
α7 | ~250,000 nM (EC50) | Human | ~25,000,000 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7